4-ethyl-N-(3-pyridinyl)benzamide
Description
4-Ethyl-N-(3-pyridinyl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzene ring connected via an amide bond to a 3-pyridinyl group.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27g/mol |
IUPAC Name |
4-ethyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-5-7-12(8-6-11)14(17)16-13-4-3-9-15-10-13/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
IPDICMPQYSSNJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 4-ethyl-N-(3-pyridinyl)benzamide and analogous benzamide derivatives:
Key Observations :
- Heterocyclic Additions: Compounds like nilotinib and sorafenib incorporate pyrimidinyl-amino and imidazolyl groups, which are critical for binding to kinase ATP pockets . The absence of these groups in this compound suggests distinct target selectivity.
Pharmacological Activity
While specific activity data for this compound are unavailable, insights from analogs suggest:
- Kinase Inhibition: Imatinib and nilotinib (IC₅₀ values in nM range for BCR-ABL) rely on pyrimidinyl-amino and methyl/trifluoromethyl groups for potency . The ethyl substituent in this compound may reduce affinity due to steric bulk compared to methyl .
- Anticancer Potential: DDR1-IN-2, a 4-ethyl analog with pyrazolopyrimidinyl and trifluoromethyl groups, demonstrates kinase inhibitory activity, implying that strategic substitutions on the benzamide scaffold can retain efficacy .
Metabolic Stability
- Ethyl groups may undergo slower oxidation, extending half-life compared to methyl-substituted compounds .
- Metabolite Identification: N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide () shows altered metabolite profiles under oxidative conditions, suggesting substituent-dependent metabolic fate .
Patent and Therapeutic Landscape
- Kinase Inhibitors : Patents covering nilotinib (US7169791B2) and sorafenib emphasize the importance of trifluoromethyl and pyrimidinyl groups in kinase targeting . The absence of these motifs in this compound may limit its applicability in oncology unless paired with complementary functional groups.
- Novel Applications: Compounds like 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide () highlight the scaffold’s versatility in drug discovery, particularly when combined with piperazine or trifluoromethyl moieties .
Preparation Methods
Reaction Mechanism and Conditions
The acid chloride reacts with 3-aminopyridine in anhydrous pyridine at 80–100°C for 6–12 hours. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate the reaction by facilitating acyl transfer. Post-reaction, the mixture is concentrated in vacuo, and the crude product is purified via recrystallization or preparative HPLC.
Key Data:
Spectral Characterization
Successful synthesis is confirmed by:
-
1H NMR (DMSO-d6): δ 11.70 (s, 1H, CONH), 8.50–8.70 (m, 1H, pyridine-H), 7.72–7.88 (m, 4H, aromatic-H), 2.62 (q, J = 8.0 Hz, 2H, CH2), 1.13 (t, J = 8.0 Hz, 3H, CH3).
Carbodiimide-Mediated Coupling of 4-Ethylbenzoic Acid and 3-Aminopyridine
For acid-sensitive substrates, 4-ethylbenzoic acid is activated using carbodiimide-based coupling agents, followed by reaction with 3-aminopyridine. This method avoids handling corrosive acid chlorides.
Reaction Protocol
A mixture of 4-ethylbenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane is stirred at 0°C for 30 minutes. 3-Aminopyridine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–24 hours. Workup involves washing with aqueous NaHCO3 and brine, followed by column chromatography (SiO2, ethyl acetate/hexane).
Key Data:
Advantages and Limitations
-
Advantages: Higher functional group tolerance compared to acid chlorides.
-
Limitations: Requires stringent moisture control to prevent premature hydrolysis of the active ester intermediate.
| Parameter | Value | Source Reference |
|---|---|---|
| Yield (Hypothetical) | 70–85% | |
| Reaction Time | 20 minutes | |
| Energy Input | 300 W microwave irradiation |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Acid Chloride Aminolysis | 51–68 | 6–12 h | High |
| Carbodiimide Coupling | 60–75 | 12–24 h | Moderate |
| Microwave-Assisted | 70–85 | 0.3 h | High |
Challenges and Optimization Strategies
Byproduct Formation
Excess 3-aminopyridine may lead to diacylation, necessitating precise stoichiometric control. A 1.1:1 molar ratio of acid chloride to amine minimizes this risk.
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